Polymyxin II

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

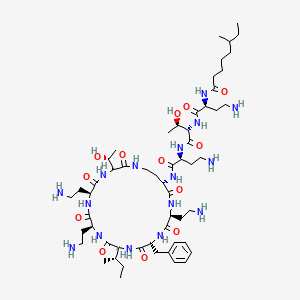

Polymyxin B1 Isoleucin (Sulfat) ist ein Derivat von Polymyxin B1, bei dem der Leucinrest im cyclischen Peptid durch Isoleucin ersetzt wird. Diese Verbindung gehört zur Polymyxin-Familie, die kationische Lipopeptid-Antibiotika sind, die für ihre Wirksamkeit gegen gramnegative Bakterien bekannt sind. Polymyxin B1 Isoleucin (Sulfat) ist besonders wirksam gegen Krankheitserreger wie Pseudomonas aeruginosa, Acinetobacter baumannii und Klebsiella pneumoniae .

Wissenschaftliche Forschungsanwendungen

Polymyxin B1 Isoleucin (Sulfat) hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung für die Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.

Biologie: Wird in der Forschung zu bakteriellen Resistenzmechanismen und Membraninteraktionen eingesetzt.

Medizin: Wird auf seine potenzielle Verwendung bei der Behandlung von Infektionen untersucht, die durch multiresistente gramnegative Bakterien verursacht werden.

Wirkmechanismus

Polymyxin B1 Isoleucin (Sulfat) entfaltet seine Wirkung durch Wechselwirkung mit der Lipid-A-Komponente von Lipopolysacchariden in der äußeren Membran gramnegativer Bakterien. Die positiv geladenen Diaminobuttersäurereste bilden elektrostatische Wechselwirkungen mit den negativ geladenen Phosphatgruppen von Lipid A, wodurch die Membranintegrität gestört wird und zum Zelltod führt .

Wirkmechanismus

Target of Action

Polymyxin II, like other polymyxins, primarily targets the bacterial membrane . The main target is the lipid A component of the lipopolysaccharide (LPS) present in the outer membrane of Gram-negative bacteria . The LPS is composed of three domains: a conserved inner core 2-keto-3-deoxyoctonoic acid (Kdo) bound to lipid A and a variable O-antigen composed of repeating units of various polysaccharides .

Mode of Action

This compound exerts its antimicrobial action via direct interaction with the lipid A component of the LPS, leading to a disruption of this critical barrier function . The structure of lipid A consists of a β-10-6-linked D-glucosamine (GlcN) disaccharide that is phosphorylated at the 1- and 4′-positions and decorated by a variable number of saturated hydrocarbon chains . The amphipathicity of polymyxins, including this compound, is critical for their outer membrane permeabilizing action .

Biochemical Pathways

The primary mode of action of this compound involves significant lipid perturbations, predominantly to fatty acids and glycerophospholipids, indicating a substantial disorganization of the bacterial outer membrane . This leads to the disruption of the architecture of LPS and the outer membrane . The LPS modification pathways are largely regulated by the bacterial two-component signal transduction (TCS) systems .

Pharmacokinetics

The pharmacokinetics of this compound, like other polymyxins, shows considerable interpatient variability . Recent modifications in their chemical structure have been able to reduce the toxic effects .

Result of Action

The result of this compound’s action is the disruption of the bacterial membrane, causing lethality . This antibiotic shows a great bactericidal effect against Gram-negative bacteria . Due to their membrane-interacting mode of action, polymyxins can cause nephrotoxicity and neurotoxicity in humans, limiting their usability .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the presence of a thick peptidoglycan layer and the absence of the outer membrane in Gram-positive pathogens limit the activity of this compound . Furthermore, the emergence of polymyxin-resistant strains due to the indiscriminate use of broad-spectrum antibiotics has driven the need for new treatment methods .

Biochemische Analyse

Biochemical Properties

Polymyxin II exerts its antimicrobial action via direct interaction with the lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria . This interaction leads to a disruption of the bacterial outer membrane, acting as a permeability barrier . The amphipathicity of polymyxins, including this compound, is critical for their outer membrane permeabilizing action .

Cellular Effects

This compound primarily targets the bacterial membrane and disrupts them, causing lethality . It shows a great bactericidal effect against Gram-negative bacteria . Due to their membrane interacting mode of action, polymyxins can cause nephrotoxicity and neurotoxicity in humans, limiting their usability .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, specifically the lipid A component of LPS . This interaction disrupts the bacterial outer membrane, leading to cell death .

Metabolic Pathways

This compound is involved in the disruption of the bacterial outer membrane, a critical metabolic pathway in Gram-negative bacteria . It interacts with the lipid A component of LPS, leading to a disruption of this critical barrier function .

Subcellular Localization

This compound primarily localizes to the bacterial outer membrane where it interacts with the lipid A component of LPS . This interaction disrupts the bacterial outer membrane, leading to cell death .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von Polymyxin B1 Isoleucin (Sulfat) beinhaltet die Substitution des Leucinrests in Polymyxin B1 durch Isoleucin. Dies kann durch Peptidsynthesetechniken erreicht werden, bei denen die spezifische Aminosäuresequenz Schritt für Schritt zusammengesetzt wird. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Schutzgruppen, um unerwünschte Reaktionen zu verhindern, und die Verwendung von Kupplungsreagenzien, um Peptidbindungen zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von Polymyxin B1 Isoleucin (Sulfat) folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Fermentation unter Verwendung von Bacillus polymyxa-Stämmen, gefolgt von Extraktions- und Reinigungsschritten. Die Substitution von Leucin durch Isoleucin kann durch gentechnische Veränderung der Bakterienstämme oder durch chemische Modifikation nach der Extraktion erfolgen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Polymyxin B1 Isoleucin (Sulfat) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann an den Aminosäureresten auftreten, insbesondere an den Methionin- und Cysteinresten.

Reduktion: Reduktionsreaktionen können die Disulfidbrücken innerhalb der Peptidstruktur beeinflussen.

Substitution: Der Isoleucinrest kann durch andere Aminosäuren durch Peptidsynthesetechniken ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel unter milden Bedingungen.

Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) in der Peptidsynthese.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen umfassen oxidierte oder reduzierte Formen von Polymyxin B1 Isoleucin (Sulfat) und verschiedene substituierte Peptide, abhängig von der spezifischen eingeführten Aminosäure .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Polymyxin B1: Unterscheidet sich durch Leucin anstelle von Isoleucin.

Polymyxin B2: Enthält eine andere Alkansäure-Einheit.

Colistin (Polymyxin E): Enthält D-Leucin anstelle von D-Phenylalanin.

Einzigartigkeit

Polymyxin B1 Isoleucin (Sulfat) ist einzigartig aufgrund der Substitution von Leucin durch Isoleucin, was sich auf seine Pharmakokinetik und Pharmakodynamik auswirken kann. Diese Substitution kann möglicherweise seine Wechselwirkung mit Bakterienmembranen und seine Gesamtwirksamkeit verändern .

Eigenschaften

IUPAC Name |

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-12-[(2S)-butan-2-yl]-3-[(1R)-1-hydroxyethyl]-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H98N16O13/c1-7-31(3)14-12-13-17-43(75)63-36(18-24-57)51(80)72-46(34(6)74)56(85)68-39(21-27-60)48(77)66-41-23-29-62-54(83)45(33(5)73)71-52(81)40(22-28-61)65-47(76)38(20-26-59)67-55(84)44(32(4)8-2)70-53(82)42(30-35-15-10-9-11-16-35)69-49(78)37(19-25-58)64-50(41)79/h9-11,15-16,31-34,36-42,44-46,73-74H,7-8,12-14,17-30,57-61H2,1-6H3,(H,62,83)(H,63,75)(H,64,79)(H,65,76)(H,66,77)(H,67,84)(H,68,85)(H,69,78)(H,70,82)(H,71,81)(H,72,80)/t31?,32-,33+,34+,36-,37-,38-,39-,40-,41-,42+,44-,45-,46-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMZKVXJHUGXEM-DCFHCFNESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)C(C)CC)CCN)CCN)C(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)CCCCC(C)CC)[C@@H](C)O)CCN)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H98N16O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1203.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes Chlorhexidine 0.4% a suitable antiseptic for contaminated bone, as suggested by the research? []

A1: The research paper "Effect of three different sterilizing solutions on the contaminated bone: an experimental study in the rabbit" [] investigated the efficacy of various antiseptic solutions in decontaminating bone fragments. The study found that Chlorhexidine 0.4% completely eradicated bacterial growth in contaminated bone samples, showing no positive cultures after treatment. [] While not statistically different from Povidone-iodine and an antibiotic solution containing Neomycin & Polymyxin, Chlorhexidine 0.4% demonstrated its potential as a highly effective antiseptic in this context. []

Q3: What are the limitations of using FM and CM for isolating Brucella species, and how does the novel Brucella Selective Culture medium (BruSIC) address these limitations? []

A3: The study highlights that both FM and CM, commonly recommended for isolating Brucella, exhibit inhibitory effects on certain strains. [] Specifically, they inhibited the growth of Brucella abortus bv1, particularly when using freshly prepared plates. [] To address this, BruSIC was developed, replacing calf serum in BSM with activated charcoal. [] This change resulted in faster colony growth compared to both BSM and CM, with colony-forming unit numbers comparable to those on blood agar base (BAB), even for the serum-dependent Brucella ovis. [] Importantly, BruSIC retained the selectivity of BSM, effectively inhibiting the growth of contaminating microorganisms in both sheep and cow samples. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.